1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a floral odor, commonly found in rose oil and other essential oils . This compound is widely used in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)- can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene and using a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
Industrial production of this compound often involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like KMnO4 and MCPBA.
Reduction: Reduction can be achieved using agents like LiAlH4 and NaBH4.
Substitution: It can undergo substitution reactions with nucleophiles such as RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity . The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane, 4-methyl-: Similar in structure but lacks the 2-(2-methyl-1-propenyl) group.
2,2-Dimethyl-1,3-dioxane-4,6-dione:
3,6-Dihydro-4-methyl-2-(2-methylpropen-1-yl)-2H-pyran: Another related compound with similar functional groups.
Uniqueness
1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its floral scent and stability make it particularly valuable in the fragrance industry .
Properties
CAS No. |
55546-11-7 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methyl-2-(2-methylprop-1-enyl)-1,3-dioxane |
InChI |
InChI=1S/C9H16O2/c1-7(2)6-9-10-5-4-8(3)11-9/h6,8-9H,4-5H2,1-3H3 |
InChI Key |
MIHZNPXEZUDVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.